molecular formula C17H28N2O8 B114846 1-(Glucopyranosyl)pentobarbital CAS No. 147839-07-4

1-(Glucopyranosyl)pentobarbital

Cat. No. B114846
M. Wt: 388.4 g/mol
InChI Key: KVCUMBIRVZPZCG-LSUXSMNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Glucopyranosyl)pentobarbital is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a conjugate of pentobarbital, a barbiturate drug commonly used as a sedative, and glucose, a simple sugar that serves as a primary source of energy for the body.

Scientific Research Applications

1-(Glucopyranosyl)pentobarbital has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.

Mechanism Of Action

The mechanism of action of 1-(Glucopyranosyl)pentobarbital is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, 1-(Glucopyranosyl)pentobarbital enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity and an overall sedative effect.

Biochemical And Physiological Effects

1-(Glucopyranosyl)pentobarbital has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its sedative and anxiolytic effects. It also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(Glucopyranosyl)pentobarbital is its ability to cross the blood-brain barrier, which makes it an effective tool for studying the central nervous system. It is also a stable compound that can be easily synthesized in large quantities. However, one of the limitations of using 1-(Glucopyranosyl)pentobarbital in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 1-(Glucopyranosyl)pentobarbital. One area of research is the development of novel therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into the development of new drugs that target the GABA-A receptor. Additionally, the potential use of 1-(Glucopyranosyl)pentobarbital in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(Glucopyranosyl)pentobarbital is a novel compound that has shown promise in the field of neuroscience and drug development. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications.

Synthesis Methods

1-(Glucopyranosyl)pentobarbital can be synthesized by reacting pentobarbital with glucose in the presence of a catalyst. The reaction results in the formation of a covalent bond between the hydroxyl group of glucose and the carbonyl group of pentobarbital. The synthesis method has been optimized to ensure high yield and purity of the final product.

properties

CAS RN

147839-07-4

Product Name

1-(Glucopyranosyl)pentobarbital

Molecular Formula

C17H28N2O8

Molecular Weight

388.4 g/mol

IUPAC Name

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1

InChI Key

KVCUMBIRVZPZCG-LSUXSMNCSA-N

Isomeric SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC

SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC

synonyms

1-(beta-D-glucopyranosyl)pentobarbital
1-(glucopyranosyl)pentobarbital
1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer
1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer
1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer
1-Glu-pentobarbital
5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.